2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide 2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18022973
InChI: InChI=1S/C11H15ClN2O2/c1-7(12)11(15)14(2)6-10-13-5-9(16-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3
SMILES:
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.70 g/mol

2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide

CAS No.:

Cat. No.: VC18022973

Molecular Formula: C11H15ClN2O2

Molecular Weight: 242.70 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide -

Molecular Formula C11H15ClN2O2
Molecular Weight 242.70 g/mol
IUPAC Name 2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide
Standard InChI InChI=1S/C11H15ClN2O2/c1-7(12)11(15)14(2)6-10-13-5-9(16-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3
Standard InChI Key RYVFXIQBJLYRHH-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)N(C)CC1=NC=C(O1)C2CC2)Cl

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s IUPAC name, 2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide, reflects its hybrid structure featuring a cyclopropane-substituted oxazole ring linked to a chloro-substituted propanamide group. Key identifiers include:

PropertyValueSource
Molecular FormulaC11H15ClN2O2\text{C}_{11}\text{H}_{15}\text{ClN}_2\text{O}_2
Molecular Weight242.70 g/mol
SMILESCC(C(=O)N(C)CC1=NC=C(O1)C2CC2)Cl
InChI KeyRYVFXIQBJLYRHH-UHFFFAOYSA-N
XLogP31.3

The cyclopropyl group introduces steric strain, potentially enhancing reactivity, while the oxazole ring contributes aromaticity and hydrogen-bonding capabilities .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous structures suggest a planar oxazole ring with a twisted amide linkage. Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the cyclopropane protons (δ 0.5–1.5 ppm), oxazole protons (δ 6.5–7.5 ppm), and the chloro-substituted methyl group (δ 3.5–4.0 ppm) .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide typically involves a multi-step process:

  • Oxazole Ring Formation: Cyclopropane-substituted oxazole precursors are synthesized via cycloaddition reactions between nitriles and α-haloketones.

  • Amide Coupling: The oxazole intermediate reacts with 2-chloro-N-methylpropanamide in the presence of a base (e.g., potassium carbonate) and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

A representative reaction is:

Oxazole-CH2NH2+ClCH2C(O)N(CH3)CH2ClBaseTarget Compound+HCl\text{Oxazole-CH}_2\text{NH}_2 + \text{ClCH}_2\text{C(O)N(CH}_3\text{)CH}_2\text{Cl} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Optimization Challenges

Key challenges include minimizing racemization at the chiral chloro center and preventing oxazole ring decomposition under basic conditions. Solvent selection (e.g., DMF or DMSO) and low-temperature reactions (0–5°C) improve yields to ~60–70%.

Pharmacological and Toxicological Profile

Bioactivity Screening

While direct bioactivity data for this compound is limited, structurally related molecules exhibit EC50_{50} values in the micromolar range (e.g., 50,000 nM for similar thiadiazole derivatives) .

Toxicity Considerations

Preliminary in silico predictions (ADMET) suggest moderate hepatotoxicity risk due to the chloro-substituted side chain. In vitro assays are required to validate these findings .

Future Research Directions

Derivative Synthesis

  • Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the oxazole ring could modulate electronic properties and bioactivity.

  • Exploring enantioselective synthesis to isolate stereoisomers with improved pharmacological profiles .

Target Identification

High-throughput screening against protein libraries (e.g., kinase or GPCR panels) may reveal novel biological targets .

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